![molecular formula C13H9F2N3O3 B2678638 Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 676249-26-6](/img/structure/B2678638.png)
Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mechanism of Action
The mechanism of action of Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by modulating cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to suppress the production of inflammatory cytokines. In vivo studies have shown that the compound can reduce inflammation and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its high purity, which ensures reproducibility of results. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential use in materials science, particularly in the development of organic electronics and fluorescent probes. Finally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis for various applications.
Conclusion:
Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a promising compound that has potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to fully understand its mechanism of action and to explore its potential use in materials science and therapeutic applications.
Synthesis Methods
The synthesis of Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reaction between difluoromethylpyrazole and furan-2-carbaldehyde in the presence of a catalyst. This method has been optimized to produce high yields of the compound and has been widely used in research studies.
Scientific Research Applications
Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its potential use in various fields. In the field of medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. In the field of materials science, it has been studied for its potential use as a fluorescent probe and as a component in organic electronics.
properties
IUPAC Name |
methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O3/c1-20-13(19)7-6-16-18-9(11(14)15)5-8(17-12(7)18)10-3-2-4-21-10/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNBNHNDGBPUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-((benzofuro[3,2-d]pyrimidin-4-ylthio)methyl)furan-2-carboxylate](/img/structure/B2678555.png)

![2-(4-Ethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2678559.png)
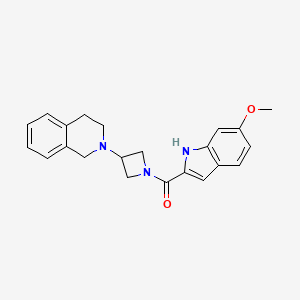
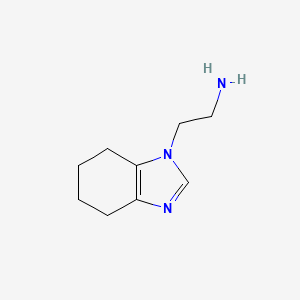
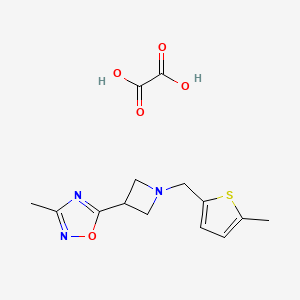
![N-(2-methoxybenzyl)-2-[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2678564.png)
![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)
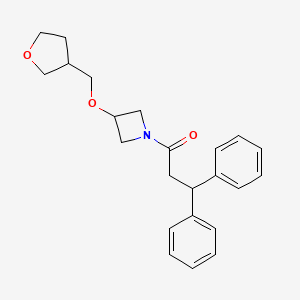
![7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2678569.png)

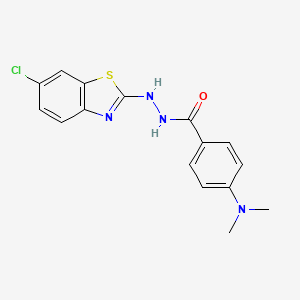
![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)
![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)